![molecular formula C17H19N5OS B2482225 N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 1385434-81-0](/img/structure/B2482225.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various methods. Elemental sulfur-promoted oxidative cyclization reactions are developed for the efficient synthesis of substituted imidazo[1,2-a]pyridines, utilizing 2-aminopyridines and aldehydes under metal- and base-free conditions (Tan et al., 2018). Additionally, copper-catalyzed dicarbonylation processes with N,N-disubstituted acetamide or acetone using molecular oxygen have been described for synthesizing carbonyl imidazo[1,2-a]pyridines (Wang et al., 2015).
Molecular Structure Analysis
Imidazo[1,2-a]pyridine derivatives exhibit varied molecular structures, often elucidated using X-ray diffraction and theoretical calculations. The structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a closely related compound, has been characterized, demonstrating the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the molecule (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including iodine-catalyzed regioselective thiolation using sulfonyl hydrazides as a thiol surrogate, resulting in a library of 3-sulfanylimidazopyridines (Organic & biomolecular chemistry, 2015). These methodologies highlight the versatility and reactivity of these compounds in functional group modifications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide and its derivatives have been synthesized with a focus on their potential as antimicrobial agents. Research has demonstrated promising results for these compounds against both bacterial and fungal strains. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown notable in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Darwish et al., 2014; Azab et al., 2013). These studies highlight the utility of such compounds in addressing microbial resistance by targeting various microbial species.
Antiulcer Activity
The substituted imidazo[1,2-a]pyridines, a class of compounds related to N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, have been identified as potential antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties without being histamine (H2) receptor antagonists or prostaglandin analogues. This suggests a novel mechanism involving the inhibition of the H+/K+-ATPase enzyme, which could offer a new therapeutic avenue for ulcer treatment (Kaminski et al., 1985).
Synthesis and Evaluation as Glutaminase Inhibitors
Compounds structurally related to N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide have been explored for their role as glutaminase inhibitors, with specific focus on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These studies have been instrumental in identifying compounds with potent inhibitory effects on kidney-type glutaminase (GLS), presenting an opportunity for therapeutic intervention in cancer metabolism (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(12-18,13-5-6-13)21-15(23)11-24-16-20-8-9-22(16)10-14-4-2-3-7-19-14/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOVKRBIVXCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.